molecular formula C13H12O2 B15069447 3,5,7-Trimethylnaphthalene-1,2-dione

3,5,7-Trimethylnaphthalene-1,2-dione

Cat. No.: B15069447
M. Wt: 200.23 g/mol
InChI Key: DCGYLWVXAAOHHE-UHFFFAOYSA-N
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Description

3,5,7-Trimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthalene family It is characterized by the presence of three methyl groups at positions 3, 5, and 7 on the naphthalene ring, and two ketone groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylnaphthalene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone groups at positions 1 and 2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and oxidizing agents is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of naphthalene dicarboxylic acids.

    Reduction: Formation of 3,5,7-trimethylnaphthalene-1,2-diol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3,5,7-Trimethylnaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethylnaphthalene
  • 1,6,7-Trimethylnaphthalene
  • 2,3,4-Trimethylnaphthalene

Uniqueness

3,5,7-Trimethylnaphthalene-1,2-dione is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to other trimethylnaphthalene derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,5,7-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-4-8(2)10-6-9(3)12(14)13(15)11(10)5-7/h4-6H,1-3H3

InChI Key

DCGYLWVXAAOHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=O)C2=C1)C)C

Origin of Product

United States

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